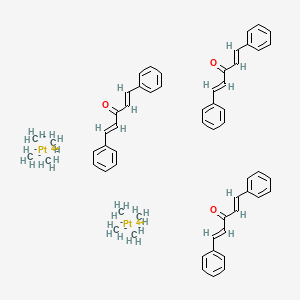
carbanide;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dibenzylideneacetone)diplatinum(0) is an organometallic compound containing platinum metal. It is often represented by the chemical formula [Pt(C17H14O)3]. This compound is typically found as a dark yellow crystalline solid or powder and is insoluble in water . It has garnered significant interest due to its versatile applications in various fields, including catalysis, organic synthesis, and materials science.
Vorbereitungsmethoden
The synthesis of tris(dibenzylideneacetone)diplatinum(0) is relatively complex. A common preparation method involves adding dibenzylideneacetone to a solution of chloroplatinic acid. The reaction is carried out under controlled temperature and reaction time to yield the target product . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.
Analyse Chemischer Reaktionen
Tris(dibenzylideneacetone)diplatinum(0) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(dibenzylideneacetone)diplatinum(0) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tris(dibenzylideneacetone)diplatinum(0) involves its ability to interact with various molecular targets. In catalysis, it facilitates the formation and breaking of chemical bonds through its platinum center. In biological systems, it may interact with DNA and proteins, leading to its potential anti-tumor effects . The exact molecular pathways involved are still under investigation, but its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed .
Vergleich Mit ähnlichen Verbindungen
Tris(dibenzylideneacetone)diplatinum(0) can be compared with other similar compounds, such as:
Tris(dibenzylideneacetone)dipalladium(0): This compound is a palladium analog and is widely used as a catalyst in organic synthesis.
Bis(dibenzylideneacetone)palladium(0): Another palladium-based compound used in various coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium complex used in cross-coupling reactions.
The uniqueness of tris(dibenzylideneacetone)diplatinum(0) lies in its platinum center, which imparts different reactivity and applications compared to its palladium counterparts.
Eigenschaften
Molekularformel |
C59H66O3Pt2 |
|---|---|
Molekulargewicht |
1213.3 g/mol |
IUPAC-Name |
carbanide;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum(4+) |
InChI |
InChI=1S/3C17H14O.8CH3.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;;;;;;;;;/h3*1-14H;8*1H3;;/q;;;8*-1;2*+4/b3*13-11+,14-12+;;;;;;;;;; |
InChI-Schlüssel |
HKBBJMSOMPPECM-YKKCRLEQSA-N |
Isomerische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt+4].[Pt+4] |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt+4].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


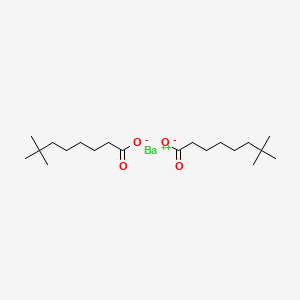

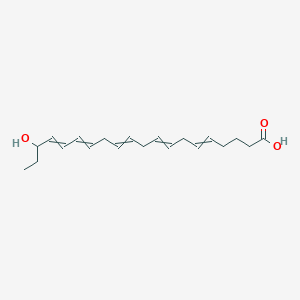
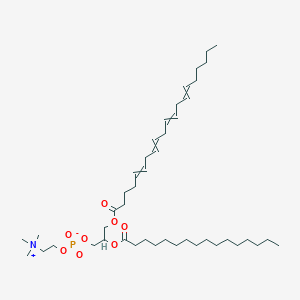
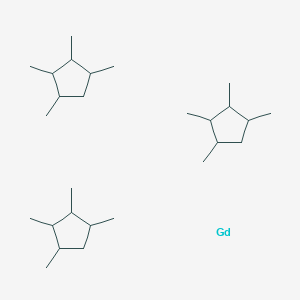
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
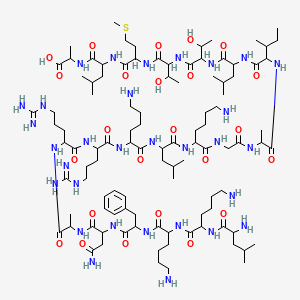
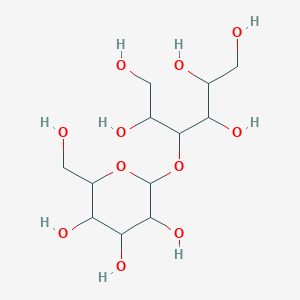
![1,3,6-Trihydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B13394405.png)
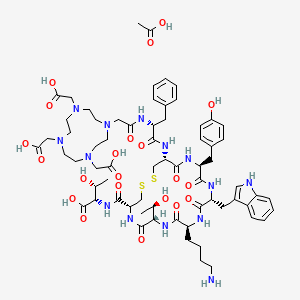
![N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide](/img/structure/B13394410.png)
![2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B13394419.png)
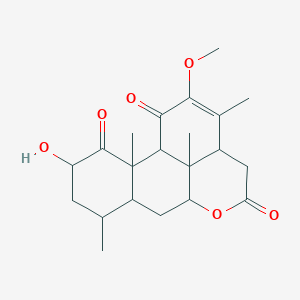
![N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide](/img/structure/B13394433.png)
